N-(1-(4-Cyanonaphthalen-1-yl)pyrrolidin-3-yl)-N-methylacetamide
CAS No.: 664363-01-3
Cat. No.: VC15898266
Molecular Formula: C18H19N3O
Molecular Weight: 293.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 664363-01-3 |
|---|---|
| Molecular Formula | C18H19N3O |
| Molecular Weight | 293.4 g/mol |
| IUPAC Name | N-[1-(4-cyanonaphthalen-1-yl)pyrrolidin-3-yl]-N-methylacetamide |
| Standard InChI | InChI=1S/C18H19N3O/c1-13(22)20(2)15-9-10-21(12-15)18-8-7-14(11-19)16-5-3-4-6-17(16)18/h3-8,15H,9-10,12H2,1-2H3 |
| Standard InChI Key | JCJVNVJPIAOUCY-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)N(C)C1CCN(C1)C2=CC=C(C3=CC=CC=C32)C#N |
Introduction
Chemical and Structural Profile
Molecular Architecture
N-(1-(4-Cyanonaphthalen-1-yl)pyrrolidin-3-yl)-N-methylacetamide belongs to the amide class of organic compounds. Its IUPAC name, N-[1-(4-cyanonaphthalen-1-yl)pyrrolidin-3-yl]-N-methylacetamide, reflects three core components:
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A naphthalene backbone substituted with a cyano (-CN) group at the 4-position.
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A pyrrolidine ring (a five-membered amine heterocycle) attached to the naphthalene system.
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An N-methylacetamide group linked to the pyrrolidine nitrogen.
The stereochemistry of the pyrrolidine ring and the spatial orientation of the cyano group may influence its bioreactivity, though crystallographic data remain unavailable.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| CAS Number | 664363-01-3 |
| Molecular Formula | C₁₈H₁₉N₃O |
| Molecular Weight | 293.4 g/mol |
| IUPAC Name | N-[1-(4-cyanonaphthalen-1-yl)pyrrolidin-3-yl]-N-methylacetamide |
| Topological Polar Surface Area | 55.2 Ų (estimated) |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 3 |
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of N-(1-(4-Cyanonaphthalen-1-yl)pyrrolidin-3-yl)-N-methylacetamide typically involves multi-step protocols:
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Naphthalene Functionalization:
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Introduction of the cyano group at the 4-position of naphthalene via Friedel-Crafts cyanation or palladium-catalyzed cross-coupling.
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Pyrrolidine Ring Formation:
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Cyclization of γ-aminobutyraldehyde derivatives or reductive amination of 1,4-diketones to construct the pyrrolidine scaffold.
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Acetamide Conjugation:
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Reaction of the pyrrolidine amine with acetyl chloride in the presence of a base (e.g., triethylamine) to form the N-methylacetamide moiety.
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Challenges include controlling regioselectivity during naphthalene derivatization and minimizing racemization at the pyrrolidine chiral center.
Purification and Characterization
Post-synthesis purification often employs column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol. Structural validation utilizes:
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Nuclear Magnetic Resonance (NMR): ¹H and ¹³C spectra confirm proton environments and carbon frameworks.
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High-Resolution Mass Spectrometry (HRMS): Verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 294.4).
| Compound Class | Target | IC₅₀/EC₅₀ | Model System |
|---|---|---|---|
| Pyrrolidine-acetamides | σ-1 Receptor | 120 nM | Radioligand binding assay |
| Cyano-naphthalenes | Topoisomerase II | 1.8 μM | DNA relaxation assay |
Research Challenges and Future Directions
Knowledge Gaps
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ADMET Profiles: No data exist on absorption, distribution, metabolism, excretion, or toxicity.
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Target Specificity: The compound’s promiscuity toward multiple biological targets remains uncharacterized.
Recommended Studies
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Structure-Activity Relationship (SAR) Analysis:
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Synthesize derivatives with modified pyrrolidine substituents or alternative cyanated aromatics.
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In Vivo Efficacy Trials:
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Evaluate pharmacokinetics and therapeutic indices in rodent models of cancer or neurodegenerative diseases.
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Computational Modeling:
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Perform molecular docking studies to predict interactions with σ-1 receptors or tubulin.
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Industrial and Regulatory Considerations
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